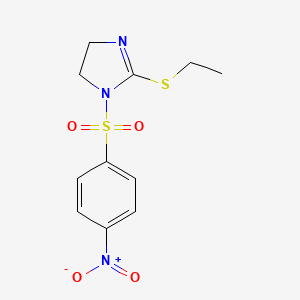

2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-ethylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S2/c1-2-19-11-12-7-8-13(11)20(17,18)10-5-3-9(4-6-10)14(15)16/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKIOJIUMGFCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl mercaptan to form an intermediate sulfonyl compound. This intermediate is then reacted with a suitable imidazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ethylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,5-Dihydro-1H-Imidazole Derivatives

Key Observations :

Comparison with Analogues :

Table 2: Activity Comparison of Selected Derivatives

Critical Analysis :

- Quorum Sensing Inhibition (QSI) : The nitrobenzylsulfanyl derivative’s IC50 (~56 µM) surpasses 4-nitro-pyridine-N-oxide (active at 100 µM) but is less potent than ethyl (4-fluorobenzoyl) acetate (IC50 = 23 µM) . The target compound’s nitrobenzenesulfonyl group may enhance QSI via nitro-reductase interactions, though experimental validation is needed.

- Pharmacokinetics: Lofexidine’s high bioavailability (>90%) and renal excretion contrast with the target compound’s unknown ADME profile, highlighting the impact of dichlorophenoxyethyl substitution on drug-likeness .

Biological Activity

2-(ethylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole class, known for its diverse biological activities. This compound features an ethylsulfanyl group and a 4-nitrobenzenesulfonyl moiety, which contribute to its chemical reactivity and potential therapeutic applications. Recent studies have highlighted its significant biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes:

- Imidazole Ring : A five-membered ring that is pivotal in biological interactions.

- Ethylsulfanyl Group : Enhances chemical reactivity.

- 4-Nitrobenzenesulfonyl Moiety : Provides electron-withdrawing properties that facilitate nucleophilic substitutions.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:

- Cervical Cancer (SISO) and Bladder Cancer (RT-112) : The compound induced apoptosis with IC50 values demonstrating significant cytotoxicity. The mechanism of action is believed to involve disruption of cellular processes through interaction with specific molecular targets.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, indicating that it may serve as a potential antimicrobial agent:

- In vitro Studies : The compound's antibacterial properties were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting effective antimicrobial action .

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells. The nitro group enhances electrophilicity, allowing for interactions with nucleophiles within the cell. This interaction may disrupt critical signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cervical Cancer SISO | 15 | Induction of apoptosis |

| Bladder Cancer RT-112 | 12 | Disruption of cellular processes |

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for precise control over functional groups. This flexibility enables the development of derivatives with tailored biological activities.

Similar Compounds

Several structurally similar compounds have been analyzed for their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole | Contains a methylsulfanyl group | Less sterically hindered |

| 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole | Features a benzyl group | May exhibit different biological activities |

| 2-(phenylsulfanyl)-4,5-dihydro-1H-imidazole | Contains a phenyl group | Potentially increased lipophilicity |

These comparisons highlight how variations in substituents can influence both the chemical properties and biological activities of imidazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.